molecular formula C21H24N3O2.CH3O4S<br>C22H27N3O6S B12710383 2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate CAS No. 77536-70-0

2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate

Cat. No.: B12710383
CAS No.: 77536-70-0
M. Wt: 461.5 g/mol
InChI Key: CBFPKHAGTTYSPC-UHFFFAOYSA-N
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Description

2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzodioxin ring, a hydrazono group, and an indolium core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the hydrazono group, and the final assembly of the indolium core. Common reagents used in these reactions include hydrazine derivatives, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms with altered functional groups.

Scientific Research Applications

2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-2-nitroethanol: A compound with a similar benzodioxin ring structure.

    ®-5-(2,2-Dimethyl-4H-1,3-benzodioxin-6-yl)-1,3-oxazolidin-2-one: Another compound featuring the benzodioxin ring, used in different applications.

Uniqueness

2-((4H-1,3-Benzodioxin-6-ylmethylhydrazono)methyl)-1,3,3-trimethyl-3H-indolium methyl sulphate is unique due to its combination of a benzodioxin ring, a hydrazono group, and an indolium core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

77536-70-0

Molecular Formula

C21H24N3O2.CH3O4S
C22H27N3O6S

Molecular Weight

461.5 g/mol

IUPAC Name

1-(4H-1,3-benzodioxin-6-yl)-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]methanamine;methyl sulfate

InChI

InChI=1S/C21H23N3O2.CH4O4S/c1-21(2)17-6-4-5-7-18(17)24(3)20(21)12-23-22-11-15-8-9-19-16(10-15)13-25-14-26-19;1-5-6(2,3)4/h4-10,12H,11,13-14H2,1-3H3;1H3,(H,2,3,4)

InChI Key

CBFPKHAGTTYSPC-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/NCC3=CC4=C(C=C3)OCOC4)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NNCC3=CC4=C(C=C3)OCOC4)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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